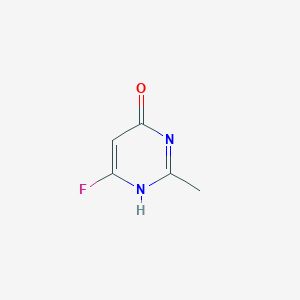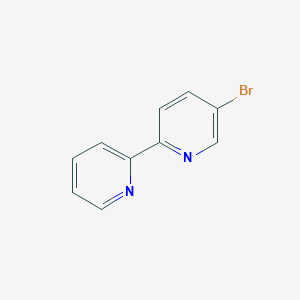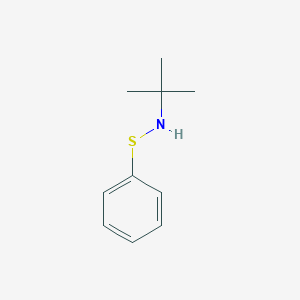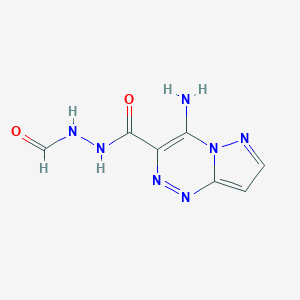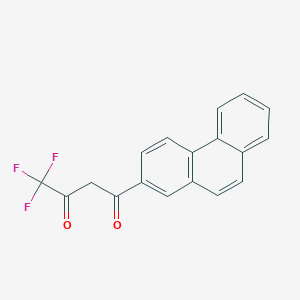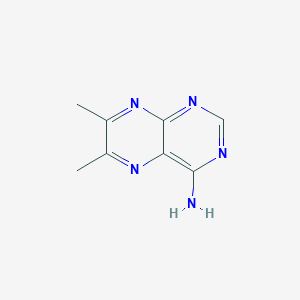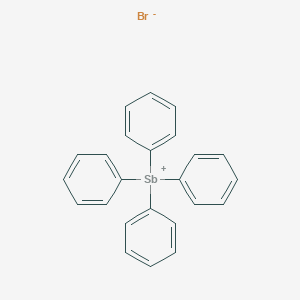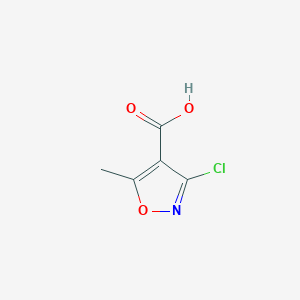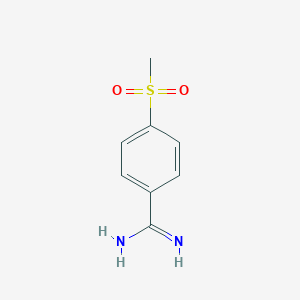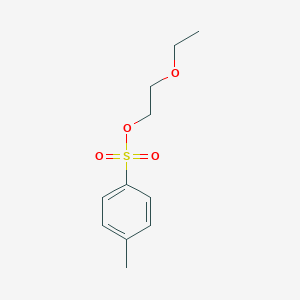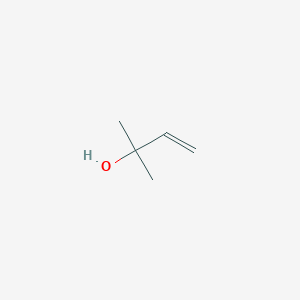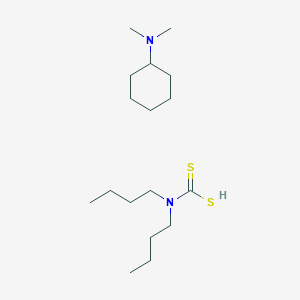
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate (DMDTC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and physiology.
Mecanismo De Acción
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate acts as a chelating agent by forming stable complexes with metal ions. The sulfur atoms in the dithiocarbamate group of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate form coordinate bonds with metal ions, resulting in the formation of a complex. This complex can then be separated and analyzed using various analytical techniques.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate is also highly specific for certain metal ions, which can make it useful for the determination of trace metals in biological and environmental samples. However, N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate also has some limitations, including potential toxicity and the need for specialized equipment for its analysis.
Direcciones Futuras
There are several potential future directions for research on N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate. One area of interest is the development of new chelating agents that are more specific and effective for the determination of trace metals. Another area of interest is the development of new analytical techniques for the separation and analysis of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate complexes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate and its potential applications in the treatment of various diseases.
Métodos De Síntesis
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate can be synthesized through a series of chemical reactions, starting with the reaction of cyclohexylamine with carbon disulfide to form cyclohexyldithiocarbamic acid. The acid is then reacted with dimethyl sulfate to form the corresponding ammonium salt. Finally, the ammonium salt is reacted with butyldithiocarbamic acid to form N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate.
Aplicaciones Científicas De Investigación
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has been extensively studied for its potential applications in scientific research. It has been used as a chelating agent for the separation and determination of trace metals in various biological and environmental samples. N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has also been used as a reagent for the determination of sulfhydryl groups in proteins and enzymes.
Propiedades
Número CAS |
149-82-6 |
|---|---|
Nombre del producto |
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate |
Fórmula molecular |
C17H36N2S2 |
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
dibutylcarbamodithioic acid;N,N-dimethylcyclohexanamine |
InChI |
InChI=1S/C9H19NS2.C8H17N/c1-3-5-7-10(9(11)12)8-6-4-2;1-9(2)8-6-4-3-5-7-8/h3-8H2,1-2H3,(H,11,12);8H,3-7H2,1-2H3 |
Clave InChI |
APWMBANPMBFWLA-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)S.CN(C)C1CCCCC1 |
SMILES canónico |
CCCCN(CCCC)C(=S)S.CN(C)C1CCCCC1 |
Otros números CAS |
149-82-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



